Hex-5-yn-2-ol
Overview
Description
Hex-5-yn-2-ol is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used as a building block in organic synthesis. The compound is characterized by the presence of both an alkyne (a carbon-carbon triple bond) and an alcohol functional group. This dual functionality makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-5-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a base. This method typically requires specific reaction conditions, such as a controlled temperature and pressure, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or ruthenium are employed to facilitate the reaction and improve the overall yield. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Hex-5-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substituting agents: Hydrochloric acid (HCl), bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Hex-5-yn-2-one or Hex-5-ynoic acid.
Reduction: Hex-5-en-2-ol or Hexane-2-ol.
Substitution: 5-Chloro-2-hexyn-1-ol or 5-Bromo-2-hexyn-1-ol.
Scientific Research Applications
Hex-5-yn-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism by which Hex-5-yn-2-ol exerts its effects involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological molecules. The alcohol group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Hexyn-1-ol: Similar structure but with the hydroxyl group at a different position.
4-Pentyn-1-ol: Shorter carbon chain with similar functional groups.
2-Hexyn-1-ol: Hydroxyl group at the terminal position
Uniqueness
Hex-5-yn-2-ol is unique due to its specific combination of an alkyne and a secondary alcohol group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .
Properties
IUPAC Name |
hex-5-yn-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUOCMXBAJIQHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317881 | |
Record name | 5-Hexyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23470-12-4 | |
Record name | 5-Hexyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23470-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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